molecular formula C18H18N2O2 B5783046 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No. B5783046
M. Wt: 294.3 g/mol
InChI Key: NKKIJDQULYMHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, commonly known as MBP, is a synthetic compound that has been widely used in scientific research. MBP belongs to the family of benzoxazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

MBP has been extensively used in scientific research as a tool to investigate the role of certain proteins and enzymes in various biological processes. For example, MBP has been used to study the function of a protein called PARP-1, which is involved in DNA repair and cell death. MBP has also been used to investigate the role of enzymes such as caspases in apoptosis, or programmed cell death. In addition, MBP has been used to study the effects of certain drugs or natural compounds on cellular signaling pathways.

Mechanism of Action

The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cellular signaling pathways. For example, MBP has been reported to inhibit the activity of PARP-1, which is involved in DNA repair and cell death. MBP has also been reported to activate caspases, which are involved in apoptosis. In addition, MBP has been reported to modulate the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
MBP has been reported to exhibit a wide range of biochemical and physiological effects. For example, MBP has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. MBP has also been reported to modulate the activity of certain enzymes such as caspases, PARP-1, and transcription factors. In addition, MBP has been reported to affect the expression of certain genes that are involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

MBP has several advantages for lab experiments. For example, MBP is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MBP is also relatively inexpensive compared to other compounds that are used in scientific research. However, there are also some limitations to the use of MBP in lab experiments. For example, MBP has relatively low solubility in water, which can make it difficult to use in certain assays. In addition, MBP has relatively low potency compared to other compounds that are used in scientific research, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for the use of MBP in scientific research. For example, MBP could be used to investigate the role of certain proteins and enzymes in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MBP could also be used to develop new drugs or natural compounds that target specific cellular signaling pathways. In addition, MBP could be used to investigate the effects of certain environmental toxins or pollutants on cellular signaling pathways. Overall, the use of MBP in scientific research has the potential to contribute to our understanding of the mechanisms that underlie various biological processes and diseases.

Synthesis Methods

The synthesis of MBP involves the reaction between 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product, MBP. The purity of MBP can be increased by recrystallization from an appropriate solvent.

properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-6-13(12(14)3)18-20-15-10-11(2)8-9-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIJDQULYMHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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